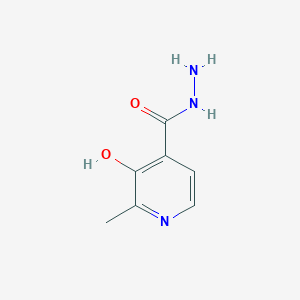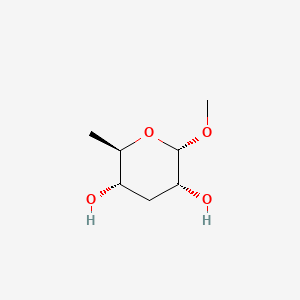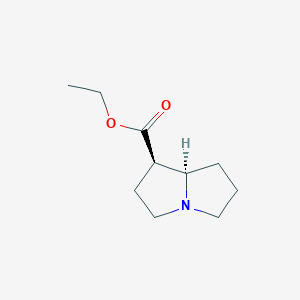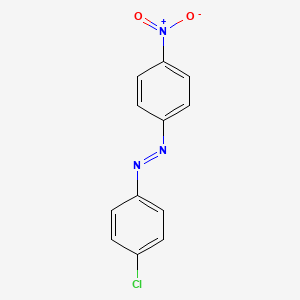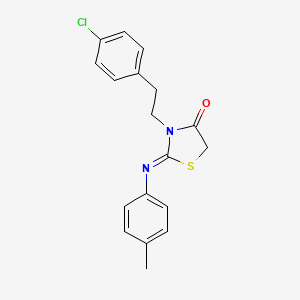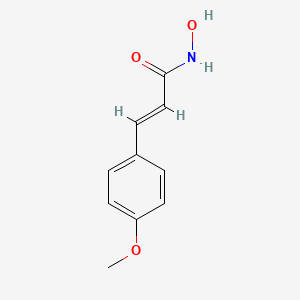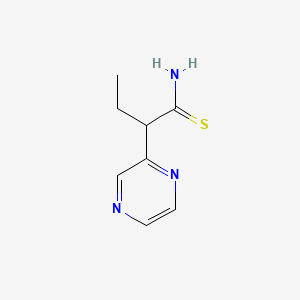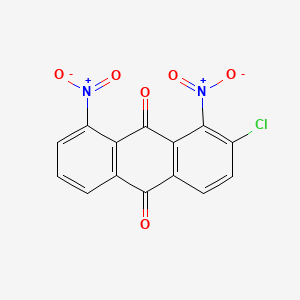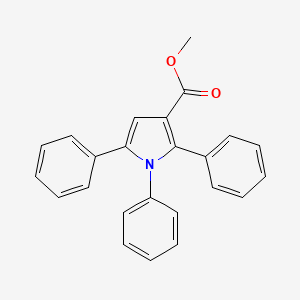
Methyl 1,2,5-triphenylpyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,2,5-triphenylpyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by its three phenyl groups attached to the pyrrole ring and a methyl ester group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,5-triphenylpyrrole-3-carboxylate can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds . This method is operationally simple and uses readily available starting materials. The reaction typically proceeds in an anhydrous solvent such as dichloromethane at room temperature, yielding the desired pyrrole derivative in high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as palladium or copper complexes may be employed to facilitate the reaction and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,2,5-triphenylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Alkylated or sulfonylated pyrrole derivatives.
Applications De Recherche Scientifique
Methyl 1,2,5-triphenylpyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 1,2,5-triphenylpyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Its aromatic structure allows it to interact with DNA or proteins, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Another pyrrole derivative with different substitution patterns.
3,4-Disubstituted Pyrroles: Compounds with substitutions at the 3 and 4 positions of the pyrrole ring.
Uniqueness
Methyl 1,2,5-triphenylpyrrole-3-carboxylate is unique due to its three phenyl groups and the methyl ester functionality, which confer
Propriétés
Numéro CAS |
30082-52-1 |
|---|---|
Formule moléculaire |
C24H19NO2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
methyl 1,2,5-triphenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C24H19NO2/c1-27-24(26)21-17-22(18-11-5-2-6-12-18)25(20-15-9-4-10-16-20)23(21)19-13-7-3-8-14-19/h2-17H,1H3 |
Clé InChI |
CPODSSMPRUTXSV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
